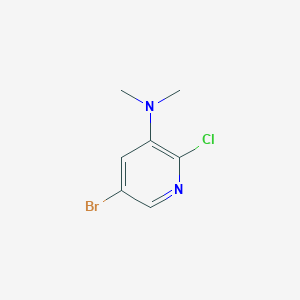
(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine typically involves the halogenation of pyridine derivatives followed by amination. One common method is the bromination of 2-chloro-3-pyridinol, followed by the introduction of the dimethylamine group under controlled conditions. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the halogenation and amination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridine derivatives, while oxidation with potassium permanganate can produce pyridine N-oxides.
Aplicaciones Científicas De Investigación
(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Material Science: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: This compound has a hydroxyl group instead of a dimethylamine group, which affects its reactivity and applications.
(5-Bromo-2-chloro-pyridin-3-yl)-methylamine: Similar to the dimethylamine derivative but with a single methyl group, leading to different chemical properties and uses.
Uniqueness
(5-Bromo-2-chloro-pyridin-3-yl)-dimethyl-amine is unique due to its specific combination of halogen substituents and the dimethylamine group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C7H8BrClN2 |
|---|---|
Peso molecular |
235.51 g/mol |
Nombre IUPAC |
5-bromo-2-chloro-N,N-dimethylpyridin-3-amine |
InChI |
InChI=1S/C7H8BrClN2/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3 |
Clave InChI |
PTWCOXCVJYUFGU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(N=CC(=C1)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


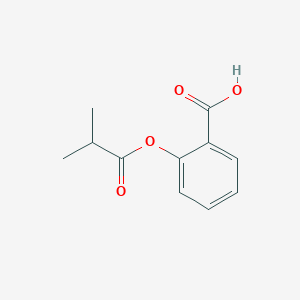
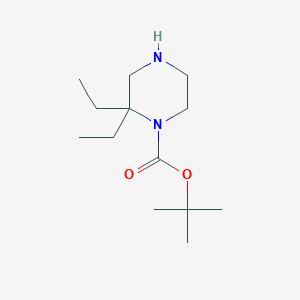
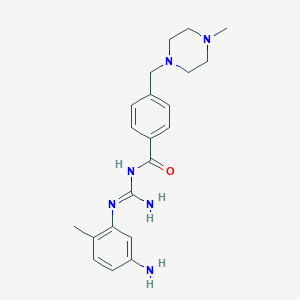

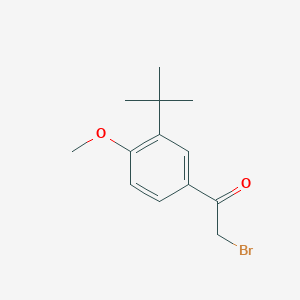
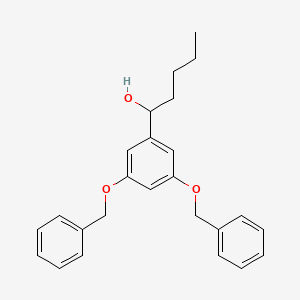

![6-methoxy-5-[2-(trifluoromethoxy)phenyl]-2-Pyridinamine](/img/structure/B13853111.png)

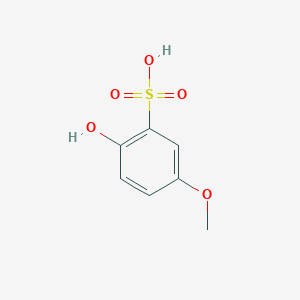

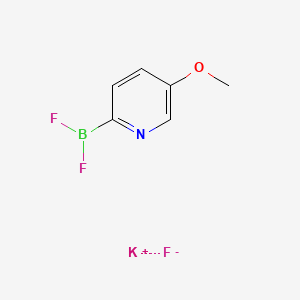
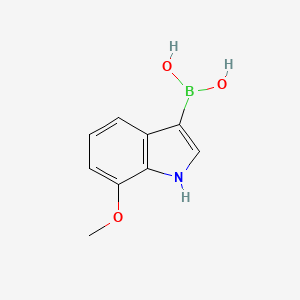
![4-Amino-7-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13853146.png)
